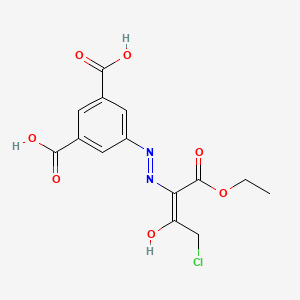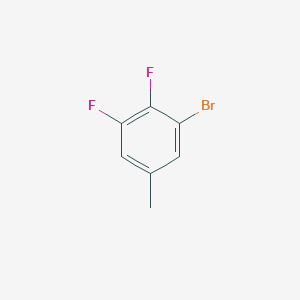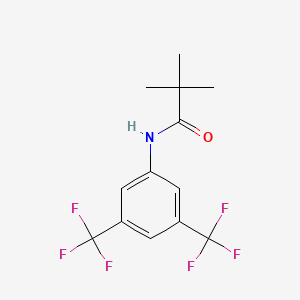![molecular formula C19H21N3OS B2715574 7-[(4-Methylpiperazinyl)-2-thienylmethyl]quinolin-8-ol CAS No. 315698-23-8](/img/structure/B2715574.png)
7-[(4-Methylpiperazinyl)-2-thienylmethyl]quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase
Scientific Research Applications
Antibacterial and Antimicrobial Agents
Derivatives of 8-hydroxyquinoline, similar to the compound , have shown promise as antibacterial agents targeting both intra- and extracellular Gram-negative pathogens. These compounds, through structure-activity relationship studies, have been identified to inhibit type III secretion systems in pathogens like Yersinia pseudotuberculosis and Chlamydia trachomatis, suggesting potential in treating bacterial infections (Enquist et al., 2012). Additionally, novel thiazolidinone derivatives synthesized from similar quinolin-8-ol compounds have exhibited antimicrobial activity against various bacterial and fungal strains, indicating their potential as broad-spectrum antimicrobial agents (Patel, Kumari, & Patel, 2012).
Corrosion Inhibition
Quinoline derivatives have been researched for their corrosion inhibiting properties. A study highlighted the significant improvement in anti-corrosion properties of C35E steel in HCl electrolyte by derivatives of 8-Hydroxyquinoline-based piperazine. These inhibitors work by developing a protective film on the metal surface, showcasing their potential in industrial applications to prevent corrosion (El Faydy et al., 2020).
Anticancer Activities
The development of quinoline derivatives as anticancer agents has been a focus of recent research. A novel series of benzo[d]thiazolyl substituted-2-quinolone hybrids demonstrated significant anticancer activity, particularly against MCF-7 and WRL68 cancer cells. These compounds, through structure-activity relationship studies, have shown potential as therapeutic agents in cancer treatment (Bolakatti et al., 2020).
Antifungal Activity
Compounds derived from quinolin-8-ol have exhibited excellent anti-Candida activity in studies, suggesting their potential use in treating fungal infections. These findings indicate the broad-spectrum bioactivity of quinoline derivatives, further affirming their significance in pharmaceutical research (Creaven et al., 2010).
properties
IUPAC Name |
7-[(4-methylpiperazin-1-yl)-thiophen-2-ylmethyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-21-9-11-22(12-10-21)18(16-5-3-13-24-16)15-7-6-14-4-2-8-20-17(14)19(15)23/h2-8,13,18,23H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYJKFBBEIHIIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(benzo[d]thiazol-2-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)azetidine-3-carboxamide](/img/structure/B2715494.png)

![N-[[4-(2-Oxoimidazolidin-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2715498.png)


![2-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2715504.png)
![3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B2715505.png)
![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2715506.png)


![4-[4-Chloro-3-(trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2715510.png)

